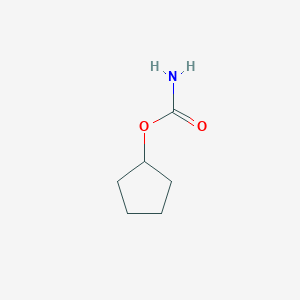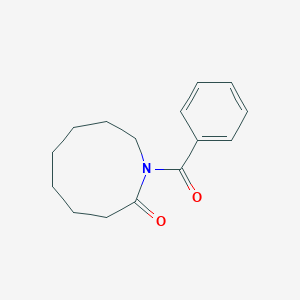
4-Methoxy-2,6-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,6-dimethylbenzonitrile, also known as Veratryl nitrile, is an organic compound that belongs to the family of benzonitriles. It is commonly used as a building block in the synthesis of various organic compounds due to its unique properties.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,6-dimethylbenzonitrile is not well understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the electron-donating methoxy group and the electron-withdrawing nitrile group.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile. However, it has been reported to have antimicrobial and antifungal properties. It has also been used as a starting material for the synthesis of compounds with potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methoxy-2,6-dimethylbenzonitrile in lab experiments include its availability, low cost, and ease of synthesis. However, its low solubility in water and some organic solvents can limit its use in certain reactions. The purity of the starting materials and the reaction conditions can also affect the yield and purity of the product.
Zukünftige Richtungen
There are several future directions for the use of 4-Methoxy-2,6-dimethylbenzonitrile in scientific research. One potential direction is the synthesis of novel organic compounds with unique properties. It can also be used as a starting material for the synthesis of materials with potential applications in various fields such as medicine, agriculture, and materials science. Further research is needed to understand the mechanism of action and the biochemical and physiological effects of 4-Methoxy-2,6-dimethylbenzonitrile.
Synthesemethoden
The synthesis of 4-Methoxy-2,6-dimethylbenzonitrile involves the reaction of veratrole with cyanogen bromide in the presence of a catalyst such as triethylamine. The reaction produces 4-Methoxy-2,6-dimethylbenzonitrile as the main product along with some side products. The yield of the reaction varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,6-dimethylbenzonitrile has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a starting material for the synthesis of polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
19111-77-4 |
|---|---|
Produktname |
4-Methoxy-2,6-dimethylbenzonitrile |
Molekularformel |
C10H11NO |
Molekulargewicht |
161.2 g/mol |
IUPAC-Name |
4-methoxy-2,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H11NO/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-5H,1-3H3 |
InChI-Schlüssel |
AEELMOMIPWVYTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1C#N)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















